Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride

Asymmetric Hydrogenation Ramipril Intermediate Synthesis Diastereoselectivity

Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride is a chiral bicyclic compound belonging to the octahydrocyclopenta[b]pyrrole family. Its core scaffold features a fused pyrrolidine-cyclopentane ring system (systematic name: benzyl 2-azabicyclo[3.3.0]octane-3-carboxylate hydrochloride).

Molecular Formula C15H20ClNO2
Molecular Weight 281.78 g/mol
Cat. No. B7826685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride
Molecular FormulaC15H20ClNO2
Molecular Weight281.78 g/mol
Structural Identifiers
SMILESC1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C15H19NO2.ClH/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14;/h1-3,5-6,12-14,16H,4,7-10H2;1H
InChIKeyHLXCXOQXUDRJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Octahydrocyclopenta[b]pyrrole-2-carboxylate Hydrochloride: Core Intermediate for Ramipril Synthesis and Arginase-Targeted Research


Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride is a chiral bicyclic compound belonging to the octahydrocyclopenta[b]pyrrole family. Its core scaffold features a fused pyrrolidine-cyclopentane ring system (systematic name: benzyl 2-azabicyclo[3.3.0]octane-3-carboxylate hydrochloride) [1]. The (2S,3aS,6aS) enantiomer is a key intermediate in the industrial synthesis of the ACE inhibitor ramipril, where the benzyl ester serves as a carboxyl-protecting group that can be chemoselectively cleaved by hydrogenolysis to liberate the free carboxylic acid for final peptide coupling [2]. The hydrochloride salt form is preferentially utilized in procurement workflows because it provides improved crystallinity, storage stability, and solubility in polar organic solvents relative to the free base, directly enabling more reproducible reaction performance in multi-step pharmaceutical syntheses .

Why Generic Substitution of Benzyl Octahydrocyclopenta[b]pyrrole-2-carboxylate Hydrochloride is Scientifically Unjustified


Substituting benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride with its unprotected free acid, a different ester (e.g., tert-butyl), or an alternative stereoisomer introduces quantifiable risks of reaction failure and impurity formation. The hydrochloride salt is not merely a solubility enhancer; its crystalline form directly influences filtration rates, hygroscopicity, and bulk handling during synthesis . The benzyl ester protecting group exhibits distinct hydrogenolysis kinetics compared to tert-butyl or methyl esters, enabling selective deprotection without perturbing other acid-labile functionalities in the molecule [1]. Furthermore, the (2S,3aS,6aS) stereochemistry is indispensable for the final bioactivity of ramipril; epimerization at any center yields a diastereomeric impurity that co-elutes with the API and is difficult to purge during purification, directly impacting regulatory compliance [2].

Quantitative Differentiation Evidence: Benzyl Octahydrocyclopenta[b]pyrrole-2-carboxylate Hydrochloride vs. Comparators


Stereochemical Purity Control: Diastereomeric Excess in Catalytic Hydrogenation

The (2S,3aS,6aS) stereoisomer is produced via a cobalt- or nickel-catalyzed hydrogenation that achieves a diastereomeric ratio exceeding 99:1 as measured by HPLC (retention times: desired isomer 12.3 min, undesired (2S,3aR,6aR) isomer 30.3 min). This represents a ≥99% diastereomeric excess (de) for the target compound. In contrast, prior art palladium-catalyzed hydrogenations typically yield 90–95% de, necessitating costly recrystallization steps to reach pharmacopoeia-grade purity [1].

Asymmetric Hydrogenation Ramipril Intermediate Synthesis Diastereoselectivity

Protecting Group Orthogonality: Benzyl Ester vs. tert-Butyl Ester Stability Under Acidic Conditions

The benzyl ester of octahydrocyclopenta[b]pyrrole-2-carboxylate is stable to the acidic conditions (TFA, HCl/dioxane) used to remove Boc or tert-butyl ester protecting groups, whereas the tert-butyl ester of the same scaffold undergoes quantitative cleavage under identical conditions. This orthogonality enables sequential deprotection strategies in multi-step ramipril synthesis without intermediate purification [1].

Protecting Group Strategy Peptide Synthesis Chemoselective Deprotection

Arginase Inhibition Potency: Bicyclic Scaffold vs. Monocyclic Pyrrolidine Analogues

Octahydrocyclopenta[b]pyrrole-based arginase inhibitors have demonstrated IC₅₀ values as low as 22 nM against human arginase-1, whereas monocyclic pyrrolidine-2-carboxylic acid derivatives typically exhibit IC₅₀ values above 1 µM. The fused bicyclic scaffold provides enhanced conformational rigidity that pre-organizes the inhibitor into the active binding conformation, resulting in approximately 45-fold improved potency [1].

Arginase Inhibition Cancer Immunotherapy Structure-Activity Relationship

Crystallinity and Handling: Hydrochloride Salt vs. Free Base Physical Properties

The hydrochloride salt exhibits a sharp melting point of 176–180 °C (lit.) with a defined crystalline morphology, whereas the free base (benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate) is a low-melting solid or oil at ambient temperature, as indicated by its predicted boiling point of 360.3 °C. The salt form's crystallinity facilitates precise weighing, reduces hygroscopicity-related mass variability, and enables filtration efficiencies >90% on standard laboratory filters [1].

Salt Form Selection Solid-State Chemistry Pharmaceutical Intermediate Handling

Procurement-Optimized Application Scenarios for Benzyl Octahydrocyclopenta[b]pyrrole-2-carboxylate Hydrochloride


GMP Ramipril Intermediate: Single-Isomer API Manufacturing

In commercial ramipril production, the (2S,3aS,6aS) stereochemistry of benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride is the defining quality attribute. The hydrochloride salt's crystalline nature supports GMP-compliant dispensing with <0.1% mass error, while the >99% diastereomeric excess achieved via optimized nickel-catalyzed hydrogenation [1] minimizes diastereomeric impurity carryover to below the ICH Q3A qualification threshold. Procurement specifications should explicitly require HPLC-documented diastereomeric purity and a melting point of 176–180 °C.

Arginase-Targeted Anticancer Lead Optimization

The octahydrocyclopenta[b]pyrrole scaffold provides a validated 5,5-fused bicyclic core for arginase inhibitor development, with demonstrated nanomolar potency against human arginase-1 (IC₅₀ = 22 nM) [1]. Researchers initiating an arginase inhibitor program should procure the (2S,3aS,6aS)-benzyl ester hydrochloride as a key intermediate for C2-position diversification via amide coupling or reductive amination, leveraging the benzyl ester as a stable carboxylate protecting group throughout the synthetic sequence. The crystalline salt form ensures precise weighing for sub-micromolar structure-activity relationship studies.

Conformationally Constrained Peptidomimetic Building Block

The rigid 2-azabicyclo[3.3.0]octane framework imposes conformational constraints that mimic proline in a locked exo-pucker conformation. This property is exploited in the design of peptidomimetic inhibitors with enhanced metabolic stability [1]. The benzyl ester hydrochloride provides an ideal entry point for solid-phase peptide synthesis, where the orthogonal acid-stable benzyl ester can be retained through iterative TFA deprotection cycles and selectively cleaved by hydrogenolysis only after chain assembly is complete.

Analytical Reference Standard for Chiral Purity Method Development

The defined stereochemistry (2S,3aS,6aS) and characteristic retention time of 12.3 min on a reversed-phase HPLC system [1] make this compound suitable as a system suitability standard for method development. Procurement of the hydrochloride salt with certified diastereomeric purity enables robust chiral HPLC method validation for both intermediate quality control and final API release testing, directly addressing regulatory filing requirements for impurity profiling.

Quote Request

Request a Quote for Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.